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Introduction
Endo-β-1,4-mannanases (EC 3.2.1.78), commonly referred to as mannanases, are a class of

glycoside hydrolases that catalyze the random cleavage of β-1,4-mannosidic linkages within

the backbone of mannans, galactomannans, and glucomannans. These complex

polysaccharides are major components of hemicellulose in plant cell walls, particularly

abundant in softwoods, and also serve as storage carbohydrates in the seeds of many

leguminous plants. The enzymatic degradation of mannans is of significant interest in various

industrial applications, including the production of biofuels, food and feed processing, and in

the pharmaceutical industry for the development of prebiotics and therapeutics. This guide

provides a detailed overview of the classification of mannanase enzymes, their respective

families, key biochemical properties, and the experimental protocols used for their

characterization.

Mannanase Classification: The Glycoside Hydrolase
Families
Based on amino acid sequence similarities, mannanases are primarily classified into several

Glycoside Hydrolase (GH) families within the Carbohydrate-Active enZYmes (CAZy) database.

The principal families containing endo-β-1,4-mannanases are GH5, GH26, GH113, and

GH134. These families exhibit distinct structural features and catalytic mechanisms.
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Caption: Hierarchical classification of endo-β-1,4-mannanases into major Glycoside Hydrolase

families.

Glycoside Hydrolase Family 5 (GH5)
The GH5 family is a large and diverse family of glycoside hydrolases that includes enzymes

with various specificities, such as cellulases, xylanases, and mannanases. Mannanases within

this family, particularly in subfamily 8 (GH5_8), are found in a wide range of organisms,

including bacteria, fungi, and plants.[1][2] They typically possess a classic (β/α)8-barrel fold

and employ a retaining catalytic mechanism.[3]

Glycoside Hydrolase Family 26 (GH26)
Primarily composed of endo-β-1,4-mannanases, the GH26 family also contains some

enzymes with β-1,3:1,4-glucanase and β-1,3-xylanase activities.[4] These enzymes are
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predominantly of bacterial origin. Structurally, GH26 mannanases also adopt a (β/α)8 TIM

barrel fold and utilize a retaining catalytic mechanism, belonging to the GH-A clan.[4][5] Recent

studies have highlighted the specificity of GH26 mannanases for mannose at both the -1 and

-2 subsites of the active site.[5]

Glycoside Hydrolase Family 113 (GH113)
GH113 is a more recently characterized family of β-mannanases. Members of this family also

belong to the GH-A clan, sharing the (β/α)8-barrel fold and a retaining catalytic mechanism with

GH5 and GH26 enzymes.[6][7] However, they exhibit distinct substrate-binding features.[8] For

instance, some GH113 mannanases have a preference for glucomannan over galactomannan.

[6]

Glycoside Hydrolase Family 134 (GH134)
In contrast to the aforementioned families, GH134 β-mannanases are characterized by an

inverting catalytic mechanism.[7] This family was more recently discovered and its members

have been identified in fungi and bacteria.[9][10] Structurally, they adopt a lysozyme-like fold,

which is distinct from the (β/α)8-barrel structure of the other major mannanase families.[11]

Comparative Biochemical Properties of Mannanase
Families
The different mannanase families exhibit a range of biochemical properties, including optimal

pH, optimal temperature, and kinetic parameters. These properties are crucial for their

industrial applicability.
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Family

Organis
m
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e

Optimal
pH

Optimal
Temper
ature
(°C)

Substra
te

K_m
(mg/mL)

V_max
(μmol/m
in/mg)

Referen
ce

GH5

Trichoder

ma

asperellu

m ND-1

4.0 65

Locust

Bean

Gum

1.34 749.14 [12]

Penicilliu

m

aculeatu

m APS1

5.5 70

Locust

Bean

Gum

2.17 250 [13]

Aspergill

us niger

ATCC

26011

5.0 70
Guar

Gum
2.67 - [11]

GH26

Symbioti

c protist

of

Reticulite

rmes

speratus

(RsMan2

6C)

5.5 -
Glucoma

nnan
- - [5][14]

Bacillus

sp.
- 50-60 - - - [3]

GH113

Alicyclob

acillus

sp. A4

(Man113

A)

- -
Mannohe

xaose
3.9 mM - [7]
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Aspergill

us
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(AoMan1
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-

Locust
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- - [15][16]

Streptom

yces sp.

NRRL B-

24484

(SsGH13

4)

4.0-6.5 -
Glucoma

nnan
- - [9]

Note: Direct comparison of K_m and V_max values should be done with caution due to

variations in assay conditions and substrates used in different studies.

Catalytic Mechanism of Retaining Mannanases
Mannanases belonging to families GH5, GH26, and GH113 utilize a retaining double-

displacement catalytic mechanism. This mechanism involves two key carboxylic acid residues

in the active site: a general acid/base catalyst and a nucleophile. The reaction proceeds in two

steps, resulting in the net retention of the anomeric configuration of the newly formed reducing

end.
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Caption: The double-displacement catalytic mechanism of retaining β-mannanases.
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Experimental Protocols
Mannanase Activity Assay using the Dinitrosalicylic
Acid (DNS) Method
This colorimetric assay is widely used to quantify the amount of reducing sugars released from

a mannan substrate by the action of mannanase.

Principle: 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid in the

presence of reducing sugars under alkaline conditions and heat. The resulting colored

compound absorbs light at 540 nm, and the absorbance is proportional to the concentration of

reducing sugars.

Materials:

Substrate solution: 0.5% (w/v) locust bean gum or other mannan substrate in an appropriate

buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

Enzyme solution: Suitably diluted mannanase in the same buffer.

DNS reagent.

D-mannose standard solutions (for calibration curve).

Spectrophotometer.

Procedure:

Pre-incubate 100 µL of the enzyme solution and 900 µL of the substrate solution separately

at the desired reaction temperature (e.g., 50°C) for 5 minutes.

Initiate the reaction by mixing the enzyme and substrate solutions.

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the reaction

temperature.

Stop the reaction by adding 1.5 mL of DNS reagent and boiling for 5-10 minutes.
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Cool the tubes to room temperature and measure the absorbance at 540 nm.

Prepare a standard curve using D-mannose to determine the concentration of reducing

sugars released.

One unit of mannanase activity is typically defined as the amount of enzyme that releases 1

µmol of reducing sugar equivalents per minute under the specified assay conditions.[17][18]

[19]

Analysis of Hydrolysis Products by Thin-Layer
Chromatography (TLC)
TLC is a simple and rapid method for the qualitative analysis of the products of mannan

hydrolysis, allowing for the visualization of the different manno-oligosaccharides produced.

Principle: The components of the hydrolysis reaction mixture are separated based on their

differential partitioning between a stationary phase (e.g., silica gel on a TLC plate) and a mobile

phase (eluent).

Materials:

Silica gel TLC plates.

Developing chamber.

Eluent (e.g., a mixture of butanol, acetic acid, and water).[20]

Visualization reagent (e.g., orcinol/sulfuric acid spray).[20]

Manno-oligosaccharide standards (mannose, mannobiose, mannotriose, etc.).

Heat gun or oven for visualization.

Procedure:

Spot a small volume (e.g., 2 µL) of the hydrolysis reaction mixture and the manno-

oligosaccharide standards onto the baseline of a TLC plate.[21]
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Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is

above the eluent level.

Allow the eluent to ascend the plate until it nears the top.

Remove the plate from the chamber and dry it completely.

Spray the plate with the visualization reagent and heat until the spots become visible.

Compare the migration of the hydrolysis products with the standards to identify the

composition of the hydrolysate.[22][23]

Analysis of Hydrolysis Products by High-Performance
Anion-Exchange Chromatography with Pulsed
Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and quantitative method for the separation and detection of

carbohydrates, including manno-oligosaccharides, without the need for derivatization.

Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing

them to be separated by anion-exchange chromatography. The separated carbohydrates are

then detected electrochemically using a gold electrode in a pulsed amperometric detector.

Materials:

HPAEC system equipped with a PAD detector.

Anion-exchange column (e.g., CarboPac series).

High-purity water.

Sodium hydroxide and sodium acetate solutions for the mobile phase.

Manno-oligosaccharide standards.

Procedure:
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Prepare the mobile phase eluents (e.g., water, sodium hydroxide, and sodium acetate

solutions).

Equilibrate the HPAEC system with the initial mobile phase conditions.

Inject a filtered and diluted sample of the hydrolysis reaction mixture.

Separate the manno-oligosaccharides using a suitable gradient of the mobile phase.

Detect the eluted carbohydrates with the PAD detector.

Quantify the different manno-oligosaccharides by comparing their peak areas to those of

known standards.[1][24]

Experimental Workflow for Mannanase
Characterization
A typical workflow for the characterization of a novel mannanase involves several key steps,

from the initial screening to the detailed biochemical analysis.
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Caption: A generalized experimental workflow for the characterization of a novel mannanase.

Conclusion
The classification of mannanases into distinct Glycoside Hydrolase families provides a

framework for understanding their structure-function relationships. The differences in their

catalytic mechanisms and biochemical properties are critical for selecting the appropriate

enzyme for specific industrial or research applications. The detailed experimental protocols

provided in this guide offer a practical resource for the characterization of these important

enzymes, facilitating further research and development in the fields of biotechnology and drug

discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Isolation and Characterization of Mannanase-Producing Bacteria for Potential Synbiotic
Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]

3. cazypedia.org [cazypedia.org]

4. Structural and Biochemical Analyses of Glycoside Hydrolase Family 26 β-Mannanase
from a Symbiotic Protist of the Termite Reticulitermes speratus - PMC [pmc.ncbi.nlm.nih.gov]

5. A Novel Glycoside Hydrolase Family 113 Endo-β-1,4-Mannanase from Alicyclobacillus sp.
Strain A4 and Insight into the Substrate Recognition and Catalytic Mechanism of This Family
- PMC [pmc.ncbi.nlm.nih.gov]

6. Structural insights into the catalytic mechanism of a novel glycoside hydrolase family 113
β-1,4-mannanase from Amphibacillus xylanus - PMC [pmc.ncbi.nlm.nih.gov]

7. journals.asm.org [journals.asm.org]

8. Characterization of pH-tolerant and thermostable GH 134 β-1,4-mannanase SsGH134
possessing carbohydrate binding module 10 from Streptomyces sp. NRRL B-24484 -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Novel β-1,4-Mannanase Belonging to a New Glycoside Hydrolase Family in Aspergillus
nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Frontiers | Biochemical analyses of a novel acidophilic GH5 β-mannanase from
Trichoderma asperellum ND-1 and its application in mannooligosaccharides production from
galactomannans [frontiersin.org]

12. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from
Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Biochemical characterization of thermostable β-1,4-mannanase belonging to the
glycoside hydrolase family 134 from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b13387028?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/HPAEC-PAD-analysis-and-structures-of-the-hydrolysis-products-released-from-the_fig3_318443026
https://pmc.ncbi.nlm.nih.gov/articles/PMC9558954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9558954/
https://www.cazypedia.org/index.php/Glycoside_Hydrolase_Family_26
https://pmc.ncbi.nlm.nih.gov/articles/PMC4036197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4036197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6066303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6066303/
https://journals.asm.org/doi/abs/10.1128/aem.04071-15
https://pubmed.ncbi.nlm.nih.gov/29153955/
https://pubmed.ncbi.nlm.nih.gov/29153955/
https://pubmed.ncbi.nlm.nih.gov/29153955/
https://pubmed.ncbi.nlm.nih.gov/26385921/
https://pubmed.ncbi.nlm.nih.gov/26385921/
https://www.researchgate.net/figure/Kinetic-parameters-for-the-purified-mannan-endo-1-4-b-mannosidase-a-at-70C_tbl1_38088614
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1191553/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1191553/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1191553/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9975144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9975144/
https://www.researchgate.net/publication/260381433_Structural_and_Biochemical_Analyses_of_Glycoside_Hydrolase_Family_26_-Mannanase_from_a_Symbiotic_Protist_of_the_Termite_Reticulitermes_speratus
https://pubmed.ncbi.nlm.nih.gov/28105485/
https://pubmed.ncbi.nlm.nih.gov/28105485/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. researchgate.net [researchgate.net]

16. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2:
cloning, characterization and functional expression in Pichia pastoris - PMC
[pmc.ncbi.nlm.nih.gov]

17. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis
BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

18. Purification and characterization of β-mannanase from Aspergillus terreus and its
applicability in depolymerization of mannans and saccharification of lignocellulosic biomass -
PMC [pmc.ncbi.nlm.nih.gov]

19. erndim.org [erndim.org]

20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

23. researchgate.net [researchgate.net]

24. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to Mannanase Enzyme
Classification and Families]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13387028#mannanase-enzyme-classification-and-
families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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